5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide
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Overview
Description
5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide, also known as MOTN, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
Mechanism Of Action
The exact mechanism of action of 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It may also exhibit its therapeutic effects by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. It has also been found to inhibit the proliferation and migration of cancer cells. In addition, it has been studied for its potential to improve cognitive function and memory.
Advantages And Limitations For Lab Experiments
One advantage of using 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its solubility in water is limited, which may pose a challenge in some experiments. In addition, more research is needed to fully understand the mechanism of action and potential side effects of 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide.
Future Directions
There are several future directions for the research on 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate its effects on cognitive function and memory. In addition, more research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more effective synthesis methods and improved solubility could lead to the development of new therapeutic agents based on 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide.
Synthesis Methods
The synthesis of 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide involves the reaction of 5-methylthiophene-2-carboxylic acid with 7-oxaspiro[3.5]nonan-1-amine. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain pure 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide.
Scientific Research Applications
5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide has been studied for its potential therapeutic properties in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
5-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-2-3-11(18-10)13(16)15-12-4-5-14(12)6-8-17-9-7-14/h2-3,12H,4-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILOWJUIXVNMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide |
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